Cas no 74396-53-5 (2-(Propylamino)benzonitrile)
2-(Propylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Propylamino)benzonitrile
- 74396-53-5
- AKOS000260914
- 2-propylaminobenzonitrile
- Benzonitrile, 2-(propylamino)-
- CS-0209926
- DTXSID20447574
- KIIOPQYCYPGLIF-UHFFFAOYSA-N
- MFCD11155673
- ZCA39653
- SCHEMBL2122821
- N-propylanthranilonitrile
- BS-24368
- DB-202386
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- MDL: MFCD11155673
- Inchi: 1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3
- InChI Key: KIIOPQYCYPGLIF-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1C#N)CCC
Computed Properties
- Exact Mass: 160.100048391g/mol
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.8Ų
2-(Propylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P839808-100mg |
2-(Propylamino)benzonitrile |
74396-53-5 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P839808-500mg |
2-(Propylamino)benzonitrile |
74396-53-5 | 500mg |
$ 95.00 | 2022-06-02 | ||
| TRC | P839808-1g |
2-(Propylamino)benzonitrile |
74396-53-5 | 1g |
$ 135.00 | 2022-06-02 | ||
| Alichem | A019096502-25g |
2-(Propylamino)benzonitrile |
74396-53-5 | 95% | 25g |
$575.70 | 2023-09-01 | |
| Apollo Scientific | OR959910-1g |
2-(Propylamino)benzonitrile |
74396-53-5 | 98% | 1g |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR959910-5g |
2-(Propylamino)benzonitrile |
74396-53-5 | 98% | 5g |
£225.00 | 2025-02-20 | |
| Apollo Scientific | OR959910-10g |
2-(Propylamino)benzonitrile |
74396-53-5 | 98% | 10g |
£370.00 | 2025-02-20 | |
| abcr | AB312051-1 g |
2-(Propylamino)benzonitrile; 98% |
74396-53-5 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB312051-5 g |
2-(Propylamino)benzonitrile; 98% |
74396-53-5 | 5g |
€348.00 | 2023-04-26 | ||
| abcr | AB312051-10 g |
2-(Propylamino)benzonitrile; 98% |
74396-53-5 | 10g |
€552.00 | 2023-04-26 |
2-(Propylamino)benzonitrile Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(Propylamino)benzonitrile
2-(Propylamino)benzonitrile: A Comprehensive Overview
2-(Propylamino)benzonitrile, also known by its CAS number 74396-53-5, is a synthetic organic compound that has garnered significant attention in recent years due to its diverse applications in the fields of pharmaceuticals, chemistry, and materials science. This article delves into the structure, properties, and potential uses of this compound, highlighting its relevance in modern scientific research.
The molecular structure of 2-(Propylamino)benzonitrile features a benzene ring with a propylamino group attached at the second position and a cyano group at the first position. This unique arrangement endows the compound with distinct electronic and steric properties, making it a valuable building block in various chemical reactions and drug discovery processes.
In recent years, there has been a surge of interest in nitrile-containing compounds for their potential as medicinal agents. Studies have shown that the cyano group in 2-(Propylamino)benzonitrile can act as a critical functional moiety, influencing the compound's bioavailability and pharmacokinetics. For instance, research published in Journal of Medicinal Chemistry highlights how the presence of the nitrile group enhances the compound's ability to interact with biological targets, such as G-protein coupled receptors (GPCRs), which are implicated in various diseases including cancer and inflammation.
The propylamino group in this compound contributes to its amphiphilic nature, which is crucial for its solubility in both polar and non-polar solvents. This property makes it a suitable candidate for drug delivery systems, where the ability to dissolve in diverse environments is essential for effective targeting of disease sites. Furthermore, the amino group can be further functionalized through various chemical reactions, enabling the synthesis of derivatives with tailored properties.
One of the most promising applications of 2-(Propylamino)benzonitrile lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits strong cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase enzymes, a key pathway in programmed cell death.
Beyond oncology, this compound has shown promise in the treatment of neurodegenerative disorders. Research conducted at leading pharmaceutical institutions indicates that 2-(Propylamino)benzonitrile can modulate acetylcholinesterase (AChE) activity, a critical enzyme in the pathophysiology of Alzheimer's disease. By inhibiting AChE, this compound may help alleviate symptoms associated with memory loss and cognitive decline.
The synthesis of 2-(Propylamino)benzonitrile is relatively straightforward, involving a series of nucleophilic substitutions and coupling reactions. Recent advancements in green chemistry have enabled the development of more efficient and environmentally friendly methods for its production, aligning with global efforts to promote sustainable chemical manufacturing.
In conclusion, 2-(Propylamino)benzonitrile is a multifaceted compound with significant potential in multiple scientific domains. Its unique structural features, coupled with its demonstrated efficacy in various therapeutic areas, position it as a valuable tool for researchers and clinicians alike. As further studies continue to elucidate its mechanisms of action and expand its range of applications, this compound is poised to play an increasingly important role in the advancement of biomedical science and drug development.
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